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Abstract: 2-Methyloctan-1-ol (CAS: 818-81-5) is a nine-carbon primary alcohol with

applications as a solvent, intermediate, and component in fragrance formulations. For

researchers, process chemists, and drug development professionals, a thorough

understanding of its thermochemical properties is paramount for reaction modeling, process

safety, and formulation design. However, a comprehensive, publicly available experimental

dataset for this specific isomer is notably scarce. This technical guide addresses this gap not

by presenting unavailable data, but by providing a detailed framework of the authoritative

experimental and computational methodologies required to determine these critical properties.

It is designed as a practical reference for scientists to generate reliable thermochemical data

for 2-Methyloctan-1-ol and other novel chemical entities.

Introduction: The Need for Thermochemical
Characterization
The utility and safety of any chemical compound in a research or industrial setting are

fundamentally governed by its energetic properties. For an alcohol like 2-Methyloctan-1-ol,
key thermochemical parameters such as the standard enthalpy of formation (ΔfH°), enthalpy of

combustion (ΔcH°), and molar heat capacity (Cp) are indispensable.

Enthalpy of Formation (ΔfH°) provides insight into the molecule's intrinsic stability. It is a

critical input for calculating the heat of reaction for any chemical transformation involving the

compound, enabling the design of safe and efficient thermal management systems for

chemical reactors.
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Enthalpy of Combustion (ΔcH°) is a direct measure of the energy released upon complete

oxidation. This value is fundamental to safety assessments, particularly for determining

flammability hazards and potential runaway reaction scenarios.[1]

Molar Heat Capacity (Cp) defines the amount of energy required to raise the temperature of

the substance.[2] This property is essential for calculating the energy needed to heat or cool

the material during processing and for modeling its behavior in dynamic thermal

environments.

This guide will detail the established protocols for measuring and calculating these properties,

providing the scientific foundation necessary for their accurate determination.

Known Physicochemical Properties of 2-
Methyloctan-1-ol
While core thermochemical data is sparse, basic physicochemical properties for 2-
Methyloctan-1-ol have been reported. These values are summarized below and are essential

for the handling and design of experiments.

Property Value Source(s)

Molecular Formula C₉H₂₀O [3][4]

Molecular Weight 144.25 g/mol [4]

CAS Number 818-81-5 [3]

Boiling Point 196.6 ± 8.0 °C at 760 mmHg [5]

Density 0.8 ± 0.1 g/cm³ [5]

Flash Point 79.5 ± 6.5 °C [5][6]

Vapor Pressure 0.1 ± 0.8 mmHg at 25°C [5][6]

LogP (Octanol/Water) 3.35 [5]
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Experimental Determination of Thermochemical
Properties
Direct measurement remains the gold standard for thermochemical data. The following

sections describe the primary experimental techniques for determining the enthalpy of

combustion and heat capacity.

Enthalpy of Combustion via Bomb Calorimetry
To precisely measure the heat released during combustion, a bomb calorimeter is the

instrument of choice. It is a constant-volume device that ensures complete combustion and

contains the energy released, allowing for accurate measurement via the temperature change

of a surrounding water bath.[7] A simpler spirit lamp calorimeter can be used for educational

purposes but is prone to significant heat loss and incomplete combustion, making it unsuitable

for generating high-quality research data.[8][9]
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Sample Preparation

Calorimeter Setup

Measurement

Calculation

Weigh a precise mass
(approx. 1g) of

2-Methyloctan-1-ol
into a crucible.

Place crucible in the
calorimeter's bomb head.

Attach a fuse wire,
ensuring contact with

the sample.

Seal the bomb head.

Pressurize the bomb with
high-purity oxygen
(approx. 30 atm).

(Causality: Ensures complete combustion)

Place the bomb into the calorimeter bucket
containing a known mass of water.

Allow system to reach
thermal equilibrium.

Record initial temperature (T_initial).

Ignite the sample via
the fuse wire.

Monitor and record the
maximum temperature (T_final)

after combustion.

Calculate temperature change
ΔT = T_final - T_initial

Calculate total heat released (q_total)
q_total = C_cal * ΔT

(C_cal is the calorimeter constant)

Correct for fuse wire combustion
and acid formation.

Calculate molar enthalpy of
combustion (ΔcH°).

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.
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Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified

standard of known enthalpy, such as benzoic acid. This step is critical as it accounts for the

heat absorbed by the instrument itself.

Preparation: Weigh a sample of 2-Methyloctan-1-ol (typically 0.8-1.2 g) into the sample

crucible.

Assembly: Place the crucible in the bomb head and attach a nickel-chromium fuse wire so

that it is in contact with the sample.

Pressurization: Seal the bomb and charge it with high-purity oxygen to approximately 30

atm. The high pressure of pure O₂ is essential to drive the combustion to completion,

preventing the formation of CO and soot.[1]

Measurement: Submerge the sealed bomb in a bucket containing a precisely known mass of

water. Allow the entire system to equilibrate thermally. Record the stable initial temperature

(T_initial).

Ignition: Ignite the sample by passing a current through the fuse wire.

Data Acquisition: Record the water temperature as it rises, until a peak temperature (T_final)

is reached and begins to fall.

Analysis:

Calculate the temperature change, ΔT = T_final - T_initial.

Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.

Perform corrections for the heat released by the combustion of the fuse wire and for the

formation of nitric acid from trace N₂ in the bomb.

Calculate the molar enthalpy of combustion (ΔcH°) by dividing the corrected heat release

by the number of moles of the alcohol combusted.

The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally

determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The combustion
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reaction for 2-Methyloctan-1-ol is:

C₉H₂₀O(l) + 13.5 O₂(g) → 9 CO₂(g) + 10 H₂O(l)

The relationship is: ΔcH°(C₉H₂₀O) = [9 * ΔfH°(CO₂) + 10 * ΔfH°(H₂O)] - [ΔfH°(C₉H₂₀O) + 13.5 *

ΔfH°(O₂)]

Given that ΔfH° for O₂(g) is zero, the equation is rearranged to solve for the enthalpy of

formation of the alcohol, using well-established standard enthalpy of formation values for

CO₂(g) and H₂O(l).

Heat Capacity via Differential Scanning Calorimetry
(DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat

capacity of liquids and solids.[10] It operates by measuring the difference in heat flow required

to increase the temperature of a sample and a reference at the same rate.[2]
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Prepare three identical, sealed
'hermetic' pans:

1. Empty (Reference)
2. Containing Sapphire Standard
3. Containing 2-Methyloctan-1-ol

Place empty reference pan and
a second empty pan (blank run)

into the DSC cell.

Run a temperature program
(e.g., 25°C to 150°C at 20°C/min).

Record the baseline heat flow.

Replace the blank pan with the
pan containing the sapphire standard.

Repeat the exact same
temperature program.

Record the standard's heat flow.

Replace the standard pan with the
pan containing the liquid sample.

Repeat the exact same
temperature program.

Record the sample's heat flow.

Calculate Cp at a given temperature using:
Cp(sample) = Cp(std) * (m(std)/m(sample)) * (HF(sample)-HF(base))/(HF(std)-HF(base))

Click to download full resolution via product page

Caption: Workflow for determining liquid heat capacity using the three-run DSC method.
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Preparation: Prepare three identical hermetically sealed aluminum pans: one empty (for the

baseline), one containing a precisely weighed sapphire standard (a material with a well-

known Cp), and one containing a precisely weighed sample of 2-Methyloctan-1-ol.

Baseline Run: Place an empty pan on both the sample and reference platforms of the DSC.

Execute a temperature program (e.g., heating from 25°C to 150°C at a constant rate of

20°C/min). This run establishes the baseline heat flow of the instrument.[11]

Standard Run: Replace the empty sample pan with the pan containing the sapphire

standard. Run the identical temperature program. This measures the heat flow required to

heat the standard material.

Sample Run: Replace the standard pan with the pan containing 2-Methyloctan-1-ol. Run

the identical temperature program a third time.

Calculation: The heat capacity of the sample (Cp,spl) at any given temperature (T) is

calculated by comparing the heat flow signals from the three runs using the following

equation:

Cp,spl = Cp,std * (mstd / mspl) * (HFspl - HFbase) / (HFstd - HFbase)

Where:

Cp,std is the known heat capacity of sapphire.

mstd and mspl are the masses of the standard and sample, respectively.

HFspl, HFstd, and HFbase are the heat flow values from the sample, standard, and

baseline runs at temperature T.

Computational & Estimation Approaches
When experimental determination is not feasible, computational methods provide a powerful

alternative for generating high-quality thermochemical data.

High-Accuracy Quantum Chemistry
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Modern computational chemistry can predict thermochemical properties with accuracies

approaching experimental uncertainty. Composite methods, such as the Gaussian-4 (G4) and

its more efficient variant G4(MP2), are specifically designed for this purpose.[4][12] These

methods approximate a very high-level calculation by combining results from several lower-

level calculations, achieving a balance of accuracy and computational cost. The mean absolute

deviation for G4(MP2) for enthalpies of formation is typically around 1.04 kcal/mol (4.35

kJ/mol).[12]
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Geometry Optimization

Single-Point Energy Calculations

Final Energy Calculation

Construct 3D model of
2-Methyloctan-1-ol.

Optimize geometry using
DFT (B3LYP/6-31G(2df,p)).

Perform frequency calculation
to confirm minimum energy structure
and obtain Zero-Point Energy (ZPE).

Calculate energy with high-level
method and small basis set
(e.g., CCSD(T)/6-31G(d)).

Calculate energy with lower-level
method and large basis sets

(e.g., MP2/G3MP2largeXP).

Extrapolate to the
Hartree-Fock basis set limit.

Combine energies from all steps.

Add ZPE, thermal corrections,
and empirical High-Level

Correction (HLC).

Calculate atomization energy to
derive standard gas-phase

enthalpy of formation (ΔfH°₂₉₈).

Click to download full resolution via product page

Caption: Conceptual workflow for calculating enthalpy of formation via G4(MP2) theory.
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The process involves optimizing the molecular geometry, calculating electronic energies at

various levels of theory and basis sets, and combining them with corrections for vibrational

energy to yield a highly accurate total enthalpy.[4][6]

Group-Contribution Estimation Methods
For rapid estimation, group-contribution methods like the Joback method provide a valuable

tool.[5] These methods assume that thermochemical properties are the sum of contributions

from the individual functional groups that make up a molecule.[13] While less accurate than

quantum chemistry, they are extremely fast and require no specialized software.

The molecule is first deconstructed into its constituent groups:

-CH₃ (methyl): 2 groups

-CH₂- (methylene): 6 groups

>CH- (methine): 1 group

-OH (alcohol): 1 group

The estimated property is the sum of the contributions from each group. Using published group

contribution values, one can calculate properties like ΔfH° and Cp.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://zipse.cup.uni-muenchen.de/teaching/computational-chemistry-2/topics/overview-of-gaussian-theories/g4-mp2-theory-saving-some-time-over-g4/
https://www.researchgate.net/figure/Standard-enthalpy-of-formation-from-G4MP2-calculations-of-the-133-K-organic-molecules_fig4_334072460
https://en.wikipedia.org/wiki/Joback_method
https://thermo.readthedocs.io/thermo.group_contribution.joback.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Group Contribution Count
Total
Contribution

ΔfH° (kJ/mol) -CH₃ -23.56 2 -47.12

-CH₂- -20.63 6 -123.78

>CH- -7.49 1 -7.49

-OH (alcohol) -207.2 1 -207.2

Sum (Estimated) -385.59 kJ/mol

Cp (J/mol·K) at

298K
-CH₃ 25.73 2 51.46

-CH₂- 22.93 6 137.58

>CH- 16.9 1 16.9

-OH (alcohol) 29.29 1 29.29

Sum (Estimated) 235.23 J/mol·K

Note: Group contribution values are taken from standard literature sources.[5][14][15] The

accuracy of this method is generally lower than experimental or high-level computational

methods.

Conclusion
While experimental thermochemical data for 2-Methyloctan-1-ol is not readily available in

published literature, this guide provides the necessary scientific framework for its

determination. For applications demanding the highest accuracy, such as regulatory

submissions or detailed kinetic modeling, bomb calorimetry for enthalpy of combustion and

DSC for heat capacity are the recommended experimental approaches. In parallel, high-

accuracy computational methods like G4(MP2) offer a validated, reliable alternative for

obtaining gas-phase properties. For rapid screening and initial process design, estimation

techniques like the Joback method serve as a valuable first approximation. By employing these

methodologies, researchers and drug development professionals can confidently generate the

critical data needed to safely and effectively utilize 2-Methyloctan-1-ol in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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